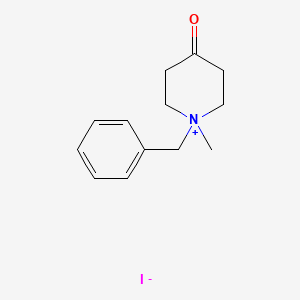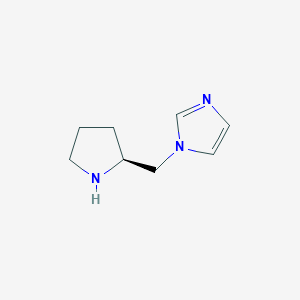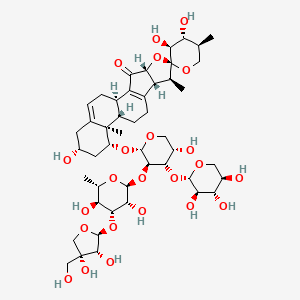
4-Aminoheptanedioic acid
Vue d'ensemble
Description
4-Aminoheptanedioic acid is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Manipulation
Research by Andrés et al. (2003) demonstrates the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids and γ-amino-δ-hydroxy acids from L-aspartic and L-glutamic acids. This study is significant in the context of 4-aminoheptanedioic acid as it involves similar chemical manipulation and synthesis processes, highlighting the potential for creating derivatives of amino acids for various applications (Andrés et al., 2003).
Pharmacological Applications
Katsuki and Yamaguchi (1976) provide insights into the stereoselective synthesis of threo-3-hydroxy-4-amino acids, which are closely related to this compound. Their work is relevant because the synthesized amino acids had been isolated from antibiotics, indicating the potential pharmacological applications of similar amino acids (Katsuki & Yamaguchi, 1976).
Biological Interactions and Toxicology
In the field of toxicology, the metabolism of related compounds, such as 4-methylheptane, has been studied to understand the formation of various metabolites in biological systems, as shown in the research by Serve et al. (1994). This research provides a framework for understanding how compounds similar to this compound might interact within biological systems (Serve et al., 1994).
Enzymatic Activity and Inhibition
Jung and Metcalf (1978) explored the irreversible inhibition of bacterial glutamic acid decarboxylase by analogues of 4-aminobutyric acid, which is structurally similar to this compound. Their findings about the stereospecific inhibition mechanism provide insights into how similar amino acids might interact with and inhibit specific enzymes (Jung & Metcalf, 1978).
Applications in Analytical Chemistry
The study by Kuhr and Yeung (1988) on the indirect fluorescence detection of native amino acidsin capillary zone electrophoresis showcases a method that could potentially be applied to the analysis of compounds like this compound. This technique is relevant for understanding the detection and analysis of amino acids and their derivatives in various samples (Kuhr & Yeung, 1988).
Biochemical Research and Modifications
Research by Shah and Khan (2020) focuses on predicting the occurrence of glutamic acid carboxylation in amino acid stretches, which is pertinent to understanding the biochemical behavior and modifications of amino acids like this compound. Their machine learning model for predicting 4-carboxyglutamate sites may provide insights into similar amino acid modifications (Shah & Khan, 2020).
Propriétés
IUPAC Name |
4-aminoheptanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-5(1-3-6(9)10)2-4-7(11)12/h5H,1-4,8H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAJAXIBHLWSQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


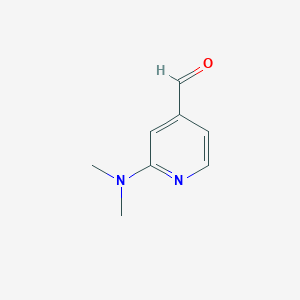
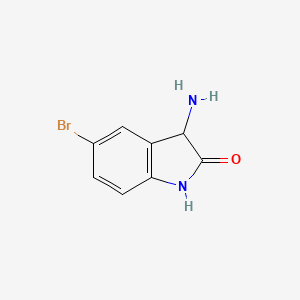
![7-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3283896.png)

![3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3283905.png)



